5-amino-2-tert-butyl-1H-indole-7-carbonitrile
Overview
Description
5-amino-2-tert-butyl-1H-indole-7-carbonitrile is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
Common methods for indole synthesis include the Bartoli indole synthesis, Hemetsberger indole synthesis, and the Bischler indole synthesis . These methods often require specific reaction conditions such as high temperatures and the use of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-amino-2-tert-butyl-1H-indole-7-carbonitrile can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
5-amino-2-tert-butyl-1H-indole-7-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-amino-2-tert-butyl-1H-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2-methyl-1H-indol-7-carbonitrile
- 5-amino-2-ethyl-1H-indol-7-carbonitrile
- 5-amino-2-isopropyl-1H-indol-7-carbonitrile
Uniqueness
5-amino-2-tert-butyl-1H-indole-7-carbonitrile is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and selectivity in certain reactions and applications compared to similar compounds .
Properties
Molecular Formula |
C13H15N3 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
5-amino-2-tert-butyl-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C13H15N3/c1-13(2,3)11-6-8-4-10(15)5-9(7-14)12(8)16-11/h4-6,16H,15H2,1-3H3 |
InChI Key |
UNRPMPPYWITSPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=CC(=C2N1)C#N)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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